molecular formula C13H10FNO3 B2886326 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid CAS No. 1351763-25-1

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid

Cat. No.: B2886326
CAS No.: 1351763-25-1
M. Wt: 247.225
InChI Key: ZBCLKJYGVDTYIB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid (CAS 1351763-25-1) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a molecular formula of C13H10FNO3 and a molecular weight of 247.22 g/mol . Its structure incorporates both a fluorinated aromatic ring and a pyridinylmethoxy group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry . The primary application of this chemical is as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research for developing active ingredients . It is strictly for professional laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-10-1-2-12(11(7-10)13(16)17)18-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCLKJYGVDTYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351763-25-1
Record name 5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid
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Preparation Methods

Reaction Overview

The phenolic oxygen of 5-fluoro-2-hydroxybenzoic acid undergoes nucleophilic substitution with 4-(chloromethyl)pyridine under basic conditions:

Reagents :

  • 5-Fluoro-2-hydroxybenzoic acid
  • 4-(Chloromethyl)pyridine hydrochloride
  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Dimethylformamide (DMF) or acetone

Mechanism :

  • Deprotonation of the phenolic –OH by the base.
  • Nucleophilic attack on the chloromethyl group of 4-(chloromethyl)pyridine.
  • Elimination of HCl to form the ether linkage.

Optimization Considerations

  • Base Selection : K₂CO₃ in DMF at 60–80°C minimizes side reactions compared to stronger bases like NaH.
  • Solvent Polarity : Polar aprotic solvents enhance ion pair separation and reaction rate.
  • Yield : Typical yields range from 60–75%, with unreacted starting materials recovered via acid-base extraction.

Mitsunobu Reaction for Ether Synthesis

Reaction Design

The Mitsunobu reaction enables ether formation under milder conditions, avoiding strong bases:

Reagents :

  • 5-Fluoro-2-hydroxybenzoic acid
  • Pyridin-4-ylmethanol
  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
  • Triphenylphosphine (PPh₃)
  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Mechanism :

  • DEAD/DIAD and PPh₃ form a betaine intermediate.
  • Concerted transfer of the pyridinylmethanol oxygen to the benzoic acid’s phenolic hydrogen.
  • Formation of the ether bond with inversion of configuration at the alcohol carbon.

Advantages and Limitations

  • Yield : 70–85% due to high selectivity.
  • Cost : Elevated reagent expenses limit scalability.
  • Byproducts : Triphenylphosphine oxide requires removal via column chromatography.

Protection/Deprotection Strategy

Stepwise Synthesis

To prevent carboxylate interference during etherification:

  • Protection : Convert 5-fluoro-2-hydroxybenzoic acid to its methyl ester using thionyl chloride (SOCl₂) in methanol.
  • Etherification : Perform alkylation or Mitsunobu reaction as above.
  • Deprotection : Hydrolyze the ester with aqueous NaOH or LiOH to regenerate the carboxylic acid.

Yield Data

Step Reagents Yield (%)
Esterification SOCl₂, MeOH 90–95
Etherification K₂CO₃, DMF, 4-(ClCH₂)pyridine 65–70
Deprotection NaOH, H₂O/EtOH 85–90

Alternative Routes and Emerging Methods

Ullmann Coupling

A copper-catalyzed coupling between 5-fluoro-2-iodobenzoic acid and pyridin-4-ylmethanol:

  • Catalyst : CuI (10 mol%).
  • Ligand : 1,10-Phenanthroline.
  • Solvent : Dimethyl sulfoxide (DMSO) at 110°C.
  • Yield : 50–60% (lower due to competing side reactions).

Enzymatic Etherification

Preliminary studies suggest lipase-mediated synthesis in non-aqueous media:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol.
  • Yield : <40% (requires further optimization).

Purification and Characterization

  • Crystallization : Recrystallization from ethanol/water mixtures yields high-purity product (mp 180–182°C).
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane eluent removes unreacted pyridinyl species.
  • Spectroscopy :
    • ¹H NMR (DMSO-d₆): δ 8.60 (d, 2H, pyridine-H), 7.45 (d, 2H, pyridine-H), 7.30 (dd, 1H, Ar-H), 6.90 (m, 2H, Ar-H), 5.25 (s, 2H, OCH₂).
    • IR : 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (Ar-F).

Industrial-Scale Considerations

  • Cost Efficiency : Direct alkylation with K₂CO₃ is preferred for large batches.
  • Green Chemistry : Solvent recovery systems and catalytic methods reduce waste.
  • Regulatory Compliance : Residual metal catalysts (e.g., Cu in Ullmann coupling) must meet ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Comparison with Similar Compounds

Structural Analogues

The following compounds share core benzoic acid scaffolds with variations in substituents:

Compound Name Substituents (Position) Key Features Reference ID
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid 4-Methoxyphenylamino (C2), F (C5) Amine linker, methoxy group
5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid Pyrazole (C2), F (C5) Heterocyclic substituent
5-Fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine p-Tolylmethoxy (C2), F (C5) Pyrimidine core, methyl group
BAY 60-2770 Biphenylmethoxy (C2), F (C5) Trifluoromethyl-biphenyl extension
5-Fluoro-2-(2-fluorophenylmethoxy)phenylboronic acid Fluorophenylmethoxy (C2), F (C5) Boronic acid functionality

Physicochemical Properties

  • Acidity: The electron-withdrawing fluorine at C5 increases the acidity of the carboxylic acid group compared to non-fluorinated analogs (e.g., 2-(pyridin-4-ylmethoxy)benzoic acid). This effect is less pronounced in derivatives with electron-donating groups like methoxy (e.g., 5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid) .
  • Melting Points : Derivatives with rigid substituents (e.g., pyrazole in 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid) exhibit higher melting points (>200°C) due to crystallinity, whereas flexible chains (e.g., biphenylmethoxy in BAY 60-2770) reduce melting points .

Biological Activity

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Characterized by a fluorine atom, a benzoic acid moiety, and a pyridine ring, this compound exhibits significant pharmacological potential, particularly in anti-inflammatory and antitumor applications. The molecular formula is C12H10FNO3C_{12}H_{10}FNO_3 with a molecular weight of approximately 235.21 g/mol.

Chemical Structure and Properties

The structural features of this compound enhance its biological activity. The presence of the fluorine atom at the 5-position of the benzoic acid increases its reactivity, while the pyridin-4-ylmethoxy group improves solubility and interaction with biological targets.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. Notably, it has demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound's ability to inhibit cell growth in leukemia models suggests that it may disrupt key signaling pathways responsible for cell division.
  • Cytotoxicity : In vitro studies have shown that it induces apoptosis in cancer cells, which is critical for its antitumor activity .
  • Protein Interaction Modulation : The compound may also affect protein-protein interactions, as indicated by studies on related compounds that disrupt c-Myc-Max complexes, which are crucial for tumor progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructure FeaturesUnique Characteristics
3-Fluoro-5-(pyridin-4-yl)benzoic acidFluorine at position 3 on benzoic acidDifferent position of fluorine affects activity
4-Fluoro-2-(pyridin-3-yloxy)benzoic acidPyridine at position 3 instead of 4Varying biological activities based on position
5-Bromo-2-(pyridin-4-yloxy)benzoic acidBromine instead of fluorinePotentially different reactivity patterns
5-Chloro-2-(pyridin-4-yloxy)benzoic acidChlorine atom presentComparison of halogen effects on bioactivity

This comparison highlights how variations in halogen substituents and their positions can significantly influence chemical behavior and biological efficacy.

Case Studies

  • Antitumor Efficacy : A study conducted on human A549 lung carcinoma cells demonstrated that derivatives of this compound exhibited selective cytotoxicity at low concentrations, sparing non-cancerous cells . This selectivity is crucial for developing less toxic cancer therapies.
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that treatment with this compound led to reduced levels of inflammatory markers in serum, indicating potential for therapeutic application in chronic inflammatory diseases.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core structure assembly : Start with 5-fluoro-2-hydroxybenzoic acid. Introduce the pyridin-4-ylmethoxy group via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, using pyridin-4-ylmethanol as the etherifying agent. Reaction conditions (e.g., base selection, temperature) must optimize regioselectivity and avoid over-alkylation .

Protection/deprotection : Carboxylic acid groups are often protected (e.g., as methyl esters) during etherification to prevent side reactions, followed by hydrolysis under acidic or basic conditions .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) ensures high purity (>98%) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR confirms substitution patterns. Key signals include:
    • Aromatic protons: δ 6.5–8.5 ppm (split due to fluorine coupling).
    • Pyridinyl protons: δ 8.3–8.6 ppm (doublets for para-substituted pyridine).
    • Methoxy protons: δ 4.5–5.0 ppm (quartet for –OCH2–) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~288.07 Da) .

Basic: How do solubility properties impact experimental design for in vitro assays?

Methodological Answer:

  • Solubility challenges : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers to maintain <1% organic solvent to avoid cytotoxicity .
  • Stability : Store stock solutions at –20°C (≤1 month) or –80°C (≤6 months). Avoid freeze-thaw cycles to prevent degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy)?

Methodological Answer:

  • Assay standardization : Discrepancies may arise from variations in microbial strains, inoculum size, or endpoint measurements. Use CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) assays .
  • Control compounds : Include reference agents (e.g., 5-fluorocytosine for antifungal comparisons) to benchmark activity .
  • Mechanistic studies : Employ time-kill assays or fluorescence-based uptake studies to differentiate static vs. cidal effects .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding to fungal CYP51 (a cytochrome P450 enzyme) or bacterial topoisomerases. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position, pyridine substitution) with bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .

Advanced: How to optimize reaction yields for scale-up synthesis while minimizing impurities?

Methodological Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce byproducts .
  • Process monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters (e.g., temperature, stoichiometry) dynamically .
  • Green chemistry : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF for improved safety and easier purification .

Advanced: What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?

Methodological Answer:

  • Analog design : Replace the pyridin-4-ylmethoxy group with morpholino () or thiazolidinone ( ) moieties to improve solubility or target affinity.
  • Bioisosteres : Fluorine at position 5 can be substituted with –CF3 or –OCF3 to enhance metabolic stability .
  • SAR studies : Systematic variation of the benzoic acid substituents (e.g., –OCH3 vs. –F) reveals critical pharmacophores for antifungal activity .

Advanced: How to address crystallographic challenges in resolving the compound’s 3D structure?

Methodological Answer:

  • Crystallization : Use slow evaporation (ethanol/water mixtures) to grow single crystals. Fluorine’s strong electron-withdrawing effect may require low-temperature (100 K) data collection to minimize disorder .
  • Refinement : SHELXL ( ) handles heavy atoms (e.g., fluorine) and hydrogen bonding networks. Apply restraints for flexible methoxy groups to improve model accuracy .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetic properties?

Methodological Answer:

  • Rodent studies : Administer orally (10–50 mg/kg) or intravenously (2–5 mg/kg) to assess bioavailability. Monitor plasma levels via LC-MS/MS .
  • Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronidation of the carboxylic acid) using hepatocyte incubation assays .

Advanced: How to mitigate off-target effects in enzyme inhibition assays?

Methodological Answer:

  • Counter-screening : Test against related enzymes (e.g., human topoisomerases vs. bacterial) to assess selectivity .
  • Proteome profiling : Use thermal shift assays or affinity pulldown-MS to identify unintended targets .

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